REACTION_SMILES
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[C-:18]#[N:19].[CH2:1]1[CH:2]([O:10][S:11]([CH3:12])(=[O:13])=[O:14])[CH2:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21.[CH2:20]([N+:21]([CH2:22][CH3:23])([CH2:24][CH3:25])[CH2:26][CH3:27])[CH3:28].[CH3:15][C:16]#[N:17]>>[CH2:1]1[CH:2]([C:16]#[N:17])[CH2:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[C-]#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)OC1Cc2ccccc2C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[N+](CC)(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Type
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product
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Smiles
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N#CC1Cc2ccccc2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |